molecular formula C19H24N2O2 B583998 Conquinamine CAS No. 464-86-8

Conquinamine

Cat. No.: B583998
CAS No.: 464-86-8
M. Wt: 312.4 g/mol
InChI Key: ALNKTVLUDWIWIH-JCTKKGROSA-N
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Description

Conquinamine is a natural alkaloid compound found in the bark of certain species of the Cinchona tree, particularly Cinchona ledgeriana. It has the molecular formula C19H24N2O2 and a molecular weight of 312.41 g/mol . This compound is known for its medicinal properties, particularly its use in the treatment of malaria.

Preparation Methods

Synthetic Routes and Reaction Conditions: Conquinamine can be synthesized through various methods, including extraction from natural sources and chemical synthesis. The extraction process involves isolating the compound from the bark of Cinchona trees using solvents like ethanol or methanol. The crude extract is then purified using chromatographic techniques.

Industrial Production Methods: In industrial settings, this compound is typically produced through large-scale extraction from Cinchona bark. The bark is first dried and ground into a fine powder. This powder is then subjected to solvent extraction, followed by purification steps such as crystallization and chromatography to obtain pure this compound .

Chemical Reactions Analysis

Types of Reactions: Conquinamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Alkyl halides like methyl iodide or ethyl bromide are commonly used for alkylation reactions.

Major Products Formed:

Mechanism of Action

Conquinamine exerts its effects primarily through its interaction with biological targets. The exact mechanism of action is not fully understood, but it is believed to involve the inhibition of heme polymerase, an enzyme crucial for the survival of the malaria parasite. By inhibiting this enzyme, this compound disrupts the parasite’s ability to detoxify heme, leading to its death .

Comparison with Similar Compounds

    Quinine: Another alkaloid from Cinchona bark, widely used as an antimalarial agent.

    Cinchonine: Similar in structure and also derived from Cinchona bark, used for its antimalarial properties.

    Quinidine: A stereoisomer of quinine, used as an antiarrhythmic agent.

Uniqueness of Conquinamine: this compound is unique due to its specific stereochemistry and its role as a chiral auxiliary in asymmetric synthesis. Its ability to act as a stable internal standard in mass spectrometry-based assays also sets it apart from other similar compounds .

Properties

CAS No.

464-86-8

Molecular Formula

C19H24N2O2

Molecular Weight

312.4 g/mol

IUPAC Name

(3aS,8bR)-3a-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-2,4-dihydro-1H-furo[2,3-b]indol-8b-ol

InChI

InChI=1S/C19H24N2O2/c1-2-13-12-21-9-7-14(13)11-17(21)19-18(22,8-10-23-19)15-5-3-4-6-16(15)20-19/h2-6,13-14,17,20,22H,1,7-12H2/t13-,14-,17+,18+,19-/m0/s1

InChI Key

ALNKTVLUDWIWIH-JCTKKGROSA-N

Isomeric SMILES

C=C[C@H]1CN2CC[C@H]1C[C@@H]2[C@@]34[C@@](CCO3)(C5=CC=CC=C5N4)O

SMILES

C=CC1CN2CCC1CC2C34C(CCO3)(C5=CC=CC=C5N4)O

Canonical SMILES

C=CC1CN2CCC1CC2C34C(CCO3)(C5=CC=CC=C5N4)O

Appearance

Yellow powder

Origin of Product

United States
Customer
Q & A

Q1: What is conquinamine and where is it found?

A1: this compound is an alkaloid found in the leaves of the Remijia peruviana plant []. It is often found alongside other alkaloids like quinine, quinidine, and cinchonine. Remijia peruviana is a known source of quinine, a traditional antimalarial drug.

Q2: What is the structure of this compound?

A2: While the provided research papers do not delve into the specific spectroscopic data of this compound, they do confirm its isolation alongside other characterized alkaloids []. this compound is structurally similar to quinine and quinidine, possessing a quinoline ring system linked to a quinuclidine ring. The specific arrangement of functional groups and stereochemistry differentiate this compound from these related alkaloids.

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